4-(Tert-butoxy)-2-chloropyridine

Descripción general

Descripción

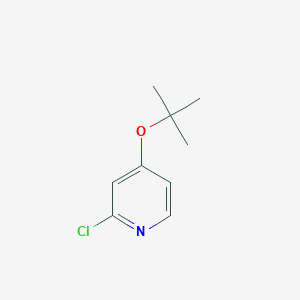

4-(Tert-butoxy)-2-chloropyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a tert-butoxy group at the fourth position and a chlorine atom at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-2-chloropyridine typically involves the reaction of 2-chloropyridine with tert-butyl alcohol in the presence of a suitable catalyst. One common method is the use of a strong acid, such as sulfuric acid, to facilitate the formation of the tert-butoxy group. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing chlorine atom activates the pyridine ring for nucleophilic substitution, while the tert-butoxy group exerts steric and electronic effects that modulate reactivity.

Key Findings:

-

Ammonia/Amine Substitution : Reaction with ammonia or primary amines under mild heating (60–80°C) in polar aprotic solvents (e.g., DMF) replaces the chlorine atom with an amino group. Yields range from 65–85%, depending on the nucleophile’s steric bulk .

-

Alkoxy Substitution : Methanol or ethanol in the presence of NaH at 100°C replaces chlorine with alkoxy groups, though yields are moderate (50–60%) due to competing side reactions .

Reaction Conditions:

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NH₃ (aq.) | DMF | 80 | 85 |

| CH₃NH₂ | THF | 60 | 78 |

| CH₃OH + NaH | Toluene | 100 | 55 |

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

-

Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/H₂O (3:1) at 90°C yields biaryl derivatives (70–90% yields) .

-

The tert-butoxy group’s steric bulk minimally affects coupling efficiency due to its distal position relative to the reactive 2-chloro site .

Buchwald-Hartwig Amination:

-

Coupling with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos as ligands produces N-aryl amines in 75–82% yields .

Reductive Dechlorination

Catalytic hydrogenation (H₂/Pd-C) or treatment with LiAlH₄ reduces the chlorine atom to hydrogen, yielding 4-(tert-butoxy)pyridine.

Conditions and Outcomes:

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH | 25 | 92 |

| LiAlH₄ | THF | 0→25 | 88 |

Electrophilic Aromatic Substitution (EAS)

The tert-butoxy group directs electrophiles to the para position (relative to itself), but the electron-deficient pyridine ring limits traditional EAS.

Nitration:

-

Nitration with HNO₃/H₂SO₄ at 0°C selectively functionalizes the 5-position (para to tert-butoxy), albeit in low yield (30%) due to competing ring decomposition .

Oxidation and Functional Group Interconversion

-

Oxidation : Treatment with m-CPBA in CH₂Cl₂ at 25°C oxidizes the pyridine ring to the N-oxide, enhancing reactivity toward subsequent substitutions (75% yield) .

-

Halogen Exchange : Reaction with PCl₃ or PCl₅ converts the chlorine to other halogens (e.g., Br, I) under controlled conditions .

Steric and Electronic Effects

-

Steric Hindrance : The tert-butoxy group impedes substitutions at the 3- and 5-positions, favoring reactivity at the 2- and 6-positions .

-

Electronic Influence : The electron-donating tert-butoxy group slightly deactivates the ring, necessitating elevated temperatures for some NAS reactions compared to unsubstituted 2-chloropyridine .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(Tert-butoxy)-2-chloropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly important for developing drugs targeting neurological disorders and other therapeutic areas.

Key Applications:

- Neurological Disorders: Used in synthesizing compounds that inhibit specific enzymes related to neurodegenerative diseases.

- Anticancer Agents: It is involved in synthesizing p38 MAP kinase inhibitors, which have potential applications in cancer therapy and inflammatory diseases .

Agricultural Chemicals

This compound is also utilized in formulating agrochemicals, including herbicides and insecticides. Its application enhances crop protection and yield.

Key Applications:

- Herbicides: this compound is used as a building block for herbicides that target specific plant species without affecting others.

- Insecticides: It contributes to the development of insecticides that are effective against pests while minimizing environmental impact .

Material Science

In material science, this compound is explored for creating advanced materials such as polymers and coatings. Its unique chemical properties improve the durability and resistance of materials.

Key Applications:

- Polymers: The compound can be incorporated into polymer formulations to enhance mechanical properties.

- Coatings: It is used in developing protective coatings that offer improved resistance to chemicals and environmental degradation .

Research Reagents

As a reagent, this compound is valuable in organic synthesis and analytical chemistry. It aids researchers in developing new chemical reactions and methodologies.

Key Applications:

- Organic Synthesis: Serves as a building block for synthesizing more complex organic compounds.

- Analytical Chemistry: Used in various analytical techniques to study reaction mechanisms and compound interactions.

Environmental Applications

The derivatives of this compound are studied for their potential use in environmental remediation, particularly for treating contaminated water and soil.

Key Applications:

- Pollution Control: Compounds derived from this compound are investigated for their effectiveness in breaking down pollutants in contaminated environments .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders | Targeted therapeutic effects |

| Agricultural Chemicals | Herbicides and insecticides | Enhanced crop protection |

| Material Science | Polymers and coatings | Improved durability and chemical resistance |

| Research Reagents | Organic synthesis and analytical chemistry | Development of new methodologies |

| Environmental Applications | Remediation of contaminated sites | Effective pollution control |

Case Studies

-

Pharmaceutical Development:

A study highlighted the synthesis of a new class of p38 MAP kinase inhibitors using this compound as an intermediate. These compounds showed promising results in preclinical trials for treating rheumatoid arthritis . -

Agricultural Chemicals:

Research demonstrated that formulations containing this compound exhibited increased efficacy against specific weed species while being less harmful to non-target plants, showcasing its potential as an environmentally friendly herbicide . -

Environmental Remediation:

A recent study evaluated the effectiveness of derivatives of this compound in degrading organic pollutants in water samples, revealing significant reductions in contaminant levels within hours of treatment .

Mecanismo De Acción

The mechanism of action of 4-(Tert-butoxy)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with its target, leading to the desired biological effect. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Tert-butoxy)-2-fluoropyridine

- 4-(Tert-butoxy)-2-bromopyridine

- 4-(Tert-butoxy)-2-iodopyridine

Uniqueness

4-(Tert-butoxy)-2-chloropyridine is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s moderate electronegativity and size make it a versatile intermediate for further functionalization, whereas the other halogens may lead to different reactivity patterns and steric effects .

Actividad Biológica

4-(Tert-butoxy)-2-chloropyridine is an organic compound that has garnered attention for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its interactions with biological systems, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tert-butoxy group and a chlorine atom. Its molecular formula is CHClNO with a molar mass of approximately 169.65 g/mol. The presence of the chlorinated pyridine moiety makes it particularly interesting for various chemical applications, including organic synthesis and medicinal chemistry .

Research indicates that this compound acts primarily through enzyme inhibition. Notably, it has been identified as a CYP1A2 inhibitor , which is significant as CYP1A2 is involved in the metabolism of numerous drugs. This suggests that this compound could influence the pharmacokinetics of co-administered medications, potentially leading to altered therapeutic outcomes .

Enzyme Inhibition

- CYP1A2 Inhibition : The compound's role as a CYP1A2 inhibitor highlights its potential in drug interactions and metabolism modulation. This could be particularly relevant in polypharmacy scenarios where multiple drugs are administered concurrently.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally related compounds:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| 4-(Tert-Butyl)-2-chloropyridine | 81167-60-4 | Lacks the tert-butoxy group; simpler structure |

| 2-Chloroisonicotinic acid tert-butyl ester | 295349-62-1 | Different biological activity due to structural variations |

| 4-Chloro-2-methylpyridine | 100-09-4 | Methyl substitution instead of tert-butyl |

| 3-Chloro-2-pyridinol | 139-66-2 | Hydroxy group instead of alkoxy; distinct properties |

The unique combination of functional groups in this compound influences both its chemical reactivity and biological activity, making it particularly valuable in synthetic chemistry and pharmacology .

Interaction Studies

Several studies have investigated the interaction profile of similar compounds with biological systems. For example, research on thioureides derived from chlorinated pyridines revealed specific antimicrobial activities against various strains, suggesting that modifications to the pyridine ring can lead to diverse biological effects .

Potential Therapeutic Applications

The inhibition of CYP1A2 and potential antimicrobial properties position this compound as a candidate for further investigation in drug development. Its ability to modulate enzyme activity could be harnessed to improve drug efficacy or reduce adverse effects in therapeutic settings.

Propiedades

IUPAC Name |

2-chloro-4-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFRAORDFDWYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280319 | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-59-2 | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.